molecular formula C20H17N3O2S B2607530 2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-phenethylacetamide CAS No. 844456-32-2

2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-phenethylacetamide

Cat. No. B2607530
CAS RN: 844456-32-2
M. Wt: 363.44
InChI Key: BRYAFURNSRMJSM-UHFFFAOYSA-N
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Description

The compound “2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-phenethylacetamide” is a derivative of benzofuro[3,2-d]pyrimidinone . It is synthesized using the bioisostere concept, which involves the aza-Wittig reaction of functionalized iminophosphoranes reacted with carbon disulfide and further reaction of the product with alkyl halides or halogenated aliphatic esters .


Synthesis Analysis

The synthesis of this compound involves the aza-Wittig reaction of iminophosphoranes with n-butyl isocyanate at 40–50 °C to give carbodiimide intermediates . These intermediates are then reacted with nitrogen-oxygen-containing nucleophiles to give 3-alkyl-2-amino (aryloxy/alkoxy)-benzofuro[3,2-d]pyrimidin-4(3H)-ones in satisfactory yields in the presence of a catalytic amount of sodium ethoxide or K2CO3 .


Molecular Structure Analysis

The molecular structure of this compound is based on the benzofuro[3,2-d]pyrimidinone core . The X-ray diffraction analysis reveals that all ring atoms in the benzo[4,5]furo[3,2-d]pyrimidinone moieties are almost coplanar .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the aza-Wittig reaction of iminophosphoranes with n-butyl isocyanate to give carbodiimide intermediates . These intermediates are then reacted with nitrogen-oxygen-containing nucleophiles .

Future Directions

The compound has shown potential in the field of medicinal chemistry, particularly due to its anticancer and analgesic properties . Future work could involve further exploration of these properties and potential applications in drug development .

properties

IUPAC Name

2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O2S/c24-17(21-11-10-14-6-2-1-3-7-14)12-26-20-19-18(22-13-23-20)15-8-4-5-9-16(15)25-19/h1-9,13H,10-12H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRYAFURNSRMJSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CSC2=NC=NC3=C2OC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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